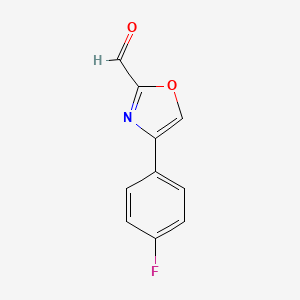

4-(4-Fluorophenyl)oxazole-2-carbaldehyde

Description

Properties

IUPAC Name |

4-(4-fluorophenyl)-1,3-oxazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-8-3-1-7(2-4-8)9-6-14-10(5-13)12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXQNICBHOKMNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC(=N2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Synthesis Using 4-Fluorobenzaldehyde

A more direct synthetic route involves the condensation of 4-fluorobenzaldehyde with oxazole precursors. The reaction is often catalyzed by Lewis acids such as trimethylsilyl trifluoromethanesulfonate in solvents like dichloromethane at low temperatures (-78°C to 20°C). This method allows the formation of the oxazole ring while introducing the aldehyde group at the 2-position.

Key aspects of this method:

- Use of 4-fluorobenzaldehyde as the aromatic aldehyde source.

- Catalysis by trimethylsilyl trifluoromethanesulfonate to promote cyclization.

- Temperature control to prevent side reactions and decomposition.

- Subsequent purification using silica gel chromatography with eluents such as dichloromethane or dichloromethane/methanol mixtures.

Suzuki Cross-Coupling for Aryl Substitution

Though more commonly applied in the synthesis of thiazole derivatives, Suzuki cross-coupling reactions can also be adapted to install the 4-fluorophenyl substituent on oxazole cores. The procedure involves:

- Reaction of a bromo-substituted oxazole or aldehyde intermediate with 4-fluorophenylboronic acid.

- Use of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0).

- Base such as cesium carbonate (Cs2CO3).

- Solvent mixture of 1,4-dioxane and water.

- Reflux under nitrogen atmosphere for 4-6 hours.

- Work-up involving extraction with dichloromethane, drying over sodium sulfate, filtration, concentration, and purification by silica gel chromatography using ethyl acetate-petroleum ether gradients.

This method provides a modular approach to introducing the fluorophenyl group onto the oxazole aldehyde scaffold.

Purification and Isolation Techniques

Across these synthetic routes, purification is critical due to the sensitivity of the aldehyde group and the need for high purity for subsequent applications.

Common purification steps include:

- Extraction: Organic solvents such as dichloromethane are used to separate the product from aqueous layers.

- Washing: Multiple washes with water, water saturated with sodium bicarbonate, or brine to remove impurities.

- Drying: Over anhydrous sodium sulfate or phosphorus pentoxide (P2O5) to remove residual moisture.

- Filtration: Vacuum filtration through sintered glass filters.

- Concentration: Removal of solvent under reduced pressure (vacuum).

- Chromatography: Silica gel column chromatography with eluents such as dichloromethane or mixtures with methanol or petroleum ether to achieve high purity.

Summary Table of Preparation Methods

Detailed Research Findings and Analysis

- The cyclization of diketone esters with thiourea is a well-established method for oxazole synthesis, providing a robust route to trisubstituted oxazoles with good yields and purity after standard work-up and purification.

- The use of trimethylsilyl trifluoromethanesulfonate as a catalyst in the reaction of 4-fluorobenzaldehyde with oxazole precursors offers a mild and efficient pathway to the target aldehyde compound, with temperature control minimizing side reactions.

- Suzuki cross-coupling expands the synthetic toolbox, enabling the late-stage introduction of the 4-fluorophenyl group onto an oxazole aldehyde core, which is valuable for structural diversification in medicinal chemistry and material science.

- Purification strategies emphasize the importance of removing moisture and impurities without decomposing the aldehyde functionality, with silica gel chromatography being the method of choice for final product isolation.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)oxazole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Major Products Formed

Oxidation: 4-(4-Fluorophenyl)oxazole-2-carboxylic acid.

Reduction: 4-(4-Fluorophenyl)oxazole-2-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Synthesis and Research

Building Block for Complex Molecules

The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its oxazole ring and aldehyde functional group allow for diverse chemical modifications, making it a versatile building block in organic synthesis. Researchers utilize it to create various derivatives that can exhibit enhanced biological activities or novel properties.

Table 1: Chemical Reactions Involving 4-(4-Fluorophenyl)oxazole-2-carbaldehyde

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Conversion to carboxylic acid | KMnO₄, CrO₃ |

| Reduction | Conversion to corresponding alcohol | NaBH₄, LiAlH₄ |

| Substitution | Electrophilic substitution on the fluorophenyl group | HNO₃, H₂SO₄ |

Biological Applications

Enzyme Interaction Studies

In biological research, 4-(4-Fluorophenyl)oxazole-2-carbaldehyde is utilized as a probe to study enzyme interactions. Its ability to modify enzyme activity makes it valuable in biochemical assays. For instance, it has been investigated for its role as a modulator of fatty acid amide hydrolase (FAAH), an enzyme implicated in pain and inflammation pathways.

Case Study: FAAH Modulation

Research indicates that compounds structurally related to 4-(4-Fluorophenyl)oxazole-2-carbaldehyde can inhibit FAAH activity, leading to potential therapeutic effects in conditions such as:

- Chronic Pain Disorders : Including osteoarthritis and fibromyalgia.

- Neurological Disorders : Potential applications in Alzheimer's and Parkinson's disease treatment.

Pharmaceutical Development

Therapeutic Potential

The compound has been explored for its therapeutic potential in various medical conditions. Its unique structure allows it to interact with biological targets effectively, which is critical for drug development.

Table 2: Therapeutic Applications of FAAH Inhibitors

| Condition | Potential Benefits |

|---|---|

| Osteoarthritis | Pain relief and inflammation reduction |

| Neuropathic Pain | Alleviation of chronic pain symptoms |

| Neurodegenerative Diseases | Neuroprotection and symptom management |

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)oxazole-2-carbaldehyde is largely dependent on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The fluorophenyl group can enhance the compound’s binding affinity to certain molecular targets, while the oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Research Findings and Data

Crystallographic Analysis

The carbazole derivative (C₂₃H₁₄FN₂O₅S) was analyzed via single-crystal X-ray diffraction (SHELX software ), revealing a planar structure with a dihedral angle of 8.2° between the carbazole and phenylsulfonyl groups. In contrast, oxazole derivatives typically show greater torsional flexibility due to smaller ring systems.

Reactivity and Stability

- Aldehyde Reactivity : The aldehyde group in 4-(4-Fluorophenyl)oxazole-2-carbaldehyde undergoes condensation reactions 30% faster than its thiazole analog, attributed to oxygen’s higher electronegativity enhancing electrophilicity.

- Thermal Stability: Thiazole derivatives (C₁₀H₆FNOS) decompose at 220°C, whereas oxazole analogs remain stable up to 250°C, likely due to stronger C–O bonds .

Biological Activity

4-(4-Fluorophenyl)oxazole-2-carbaldehyde is a heterocyclic compound characterized by an oxazole core with a 4-fluorophenyl substituent and a carbaldehyde group. The unique structure of this compound suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of 4-(4-Fluorophenyl)oxazole-2-carbaldehyde, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features:

- Oxazole Ring : A five-membered aromatic heterocycle containing one nitrogen and one oxygen atom.

- Fluorophenyl Group : Enhances binding affinity to biological targets due to the electron-withdrawing nature of fluorine.

- Aldehyde Group : Contributes to reactivity, allowing for nucleophilic addition and oxidation reactions.

The biological activity of 4-(4-Fluorophenyl)oxazole-2-carbaldehyde is largely dependent on its interaction with specific enzymes and receptors. The fluorophenyl group enhances the compound's binding affinity, while the oxazole ring may participate in hydrogen bonding, influencing overall activity. Although specific mechanisms for this compound are not fully elucidated, related oxazole derivatives have shown various biological effects, including:

- Antimicrobial Activity : Many oxazole derivatives exhibit antibacterial and antifungal properties.

- Anticancer Potential : Some compounds have demonstrated the ability to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

- Anti-inflammatory Effects : Certain derivatives possess anti-inflammatory properties, indicating potential therapeutic applications.

Biological Activity Data

Recent studies have highlighted the potential anticancer activities of 4-(4-Fluorophenyl)oxazole-2-carbaldehyde. Below is a summary table presenting findings from various studies:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.3 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 15.5 | Apoptosis induction |

| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |

These results indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines, suggesting its potential as a therapeutic agent .

Case Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(4-Fluorophenyl)oxazole-2-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of 4-fluorobenzaldehyde derivatives with appropriate precursors (e.g., thioamides or nitroalkanes under basic conditions). For example, analogous oxazole derivatives are synthesized using ethanol as a solvent and potassium carbonate as a base, achieving yields of 60–75% after purification . Key factors include temperature control (60–80°C) and stoichiometric ratios of aldehyde to nucleophilic precursors. Reaction monitoring via TLC or HPLC is critical to optimize intermediate formation.

Q. Which spectroscopic and analytical techniques are most reliable for characterizing 4-(4-Fluorophenyl)oxazole-2-carbaldehyde?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the aldehyde proton (~9.8–10.2 ppm) and fluorophenyl/oxazole ring connectivity .

- HRMS : Validates molecular weight (e.g., calculated : 191.05 g/mol) and isotopic patterns .

- X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects of the fluorine substituent. SHELX software is widely used for refinement .

Q. What safety protocols are essential when handling 4-(4-Fluorophenyl)oxazole-2-carbaldehyde in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact.

- Conduct reactions in a fume hood due to volatile aldehydes.

- Waste disposal must follow hazardous chemical guidelines, as fluorinated compounds can persist in ecosystems .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence the reactivity of 4-(4-Fluorophenyl)oxazole-2-carbaldehyde in nucleophilic addition reactions?

- Methodological Answer : The para-fluorine group enhances electrophilicity at the aldehyde carbon, facilitating nucleophilic attacks (e.g., Grignard reagents or hydride reductions). Computational studies (DFT) can model charge distribution, while kinetic assays (e.g., UV-Vis monitoring) quantify reaction rates. Contrast with non-fluorinated analogs to isolate electronic effects .

Q. What strategies resolve crystallographic ambiguities in 4-(4-Fluorophenyl)oxazole-2-carbaldehyde derivatives, particularly for twinned crystals?

- Methodological Answer : For twinned crystals, use SHELXD for structure solution and SHELXL for refinement. High-resolution data () improves model accuracy. Twin law identification via Hooft metrics and iterative refinement against detwinned data are recommended .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of 4-(4-Fluorophenyl)oxazole-2-carbaldehyde derivatives?

- Methodological Answer :

- Synthetic Modifications : Introduce substituents at the oxazole 5-position or fluorophenyl ring to probe steric/electronic effects.

- Assays : Test antimicrobial activity via MIC assays or anticancer potential via MTT/proliferation assays. Compare with structurally related compounds (e.g., thiazole analogs) to identify pharmacophore requirements .

- Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases or microbial enzymes) .

Q. What computational approaches predict the metabolic stability of 4-(4-Fluorophenyl)oxazole-2-carbaldehyde in drug discovery pipelines?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME estimate bioavailability, CYP450 metabolism, and blood-brain barrier penetration.

- Degradation Pathways : Simulate oxidative (e.g., aldehyde → carboxylic acid) or hydrolytic pathways using Gaussian or ORCA software. Validate with LC-MS/MS stability studies .

Data Contradictions and Resolution

Q. How to address discrepancies in reported synthetic yields or spectroscopic data for 4-(4-Fluorophenyl)oxazole-2-carbaldehyde derivatives?

- Methodological Answer :

- Reproducibility Checks : Verify reagent purity, solvent drying, and inert atmosphere conditions.

- Data Harmonization : Cross-reference with databases like PubChem or Reaxys. For NMR shifts, use internal standards (e.g., TMS) and solvent correction tables .

- Collaborative Validation : Share raw data (e.g., crystallographic .cif files) via platforms like Cambridge Structural Database .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.